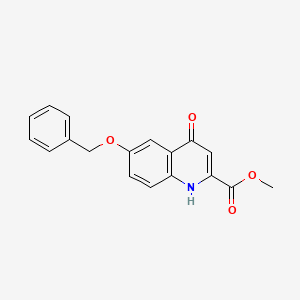

Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate (MBDQC) is a synthetic compound that is used in a variety of scientific research applications. It is a small molecule that has a broad range of biological activities and can be used in a variety of laboratory experiments. MBDQC has been used in a variety of studies to investigate the mechanism of action of various drugs, biochemical and physiological effects, and the advantages and limitations of using MBDQC in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Natural Products

This compound serves as a precursor in the synthesis of various bioactive natural products. Its structure allows for the introduction of additional functional groups, which can lead to the development of new molecules with potential biological activities, such as anti-tumor and anti-inflammatory effects .

Development of Conducting Polymers

The benzyloxy and quinoline components of the molecule make it a suitable candidate for the creation of conducting polymers. These polymers have applications in electronics and materials science, particularly in the development of organic semiconductors .

Antioxidant Properties

Researchers are exploring the antioxidant capabilities of this compound. Its structural components may help in scavenging free radicals, thereby protecting cells from oxidative stress. This has implications for the treatment of diseases caused by oxidative damage .

Ultraviolet Absorbers

The compound’s ability to absorb UV light makes it a potential candidate for use in sunscreens and other protective coatings. By preventing UV light from penetrating the skin or material surfaces, it can reduce the risk of UV-induced damage .

Flame Retardants

Due to its thermal stability, this compound is being studied for use in flame retardants. Incorporating it into materials could enhance their resistance to fire, making them safer for use in various applications .

Anticancer Research

The structure of Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate is similar to that of benzimidazoles, which are known for their anticancer properties. As such, it’s being investigated for its potential use in cancer treatment, particularly in the synthesis of new anticancer agents .

Chemical Synthesis Catalyst

This compound may act as a catalyst in chemical synthesis processes, particularly in reactions involving nucleophilic aromatic substitutions. Its role could be crucial in enhancing the efficiency and yield of synthetic chemical reactions .

Pharmaceutical Intermediates

Lastly, the compound is a valuable intermediate in pharmaceutical manufacturing. It can be used to synthesize a wide range of pharmaceutical agents, potentially leading to the development of new medications .

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s worth noting that similar compounds have been shown to undergo various chemical reactions such as suzuki–miyaura coupling . This reaction involves the coupling of two organic groups, one being an organoboron compound and the other a halide, catalyzed by a palladium(0) complex .

Biochemical Pathways

The compound may be involved in various biochemical pathways. For instance, it might participate in the Suzuki–Miyaura coupling reaction, which is a type of cross-coupling reaction . This reaction is used to form carbon-carbon bonds and is widely applied in organic chemistry .

Pharmacokinetics

Similar compounds have been shown to have good solubility in organic solvents , which could potentially influence their bioavailability.

Result of Action

Similar compounds have been known to exhibit various biological activities .

Action Environment

The action, efficacy, and stability of Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which similar compounds may participate, is known to be influenced by the reaction conditions, including the temperature and the presence of a palladium catalyst .

Eigenschaften

IUPAC Name |

methyl 4-oxo-6-phenylmethoxy-1H-quinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-22-18(21)16-10-17(20)14-9-13(7-8-15(14)19-16)23-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEUSWBMFAUWGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621557 |

Source

|

| Record name | Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

929028-73-9 |

Source

|

| Record name | Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1289013.png)

![2-Azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1289022.png)

![5-(Bromomethyl)benzo[d]oxazole](/img/structure/B1289023.png)